1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744412
InChI: InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1
SMILES:
Molecular Formula: C11H15FO7
Molecular Weight: 278.23 g/mol

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

CAS No.:

Cat. No.: VC15744412

Molecular Formula: C11H15FO7

Molecular Weight: 278.23 g/mol

* For research use only. Not for human or veterinary use.

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose -

Specification

Molecular Formula C11H15FO7
Molecular Weight 278.23 g/mol
IUPAC Name [(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1
Standard InChI Key GHMQCQNHDDLESD-QHPFDFDXSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F

Introduction

Structural Characteristics and Nomenclature

1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose belongs to the family of modified ribofuranose derivatives, where strategic functionalization enhances stability and bioactivity. The compound’s structure (Figure 1) features:

  • Acetyl groups at the 1, 2, and 5 positions, which serve as protective moieties during synthesis and may modulate solubility.

  • Fluorine substitution at the 3-position, a common strategy to alter electronic properties and metabolic resistance in pharmaceutical agents .

  • A furanose ring in the D-configuration, ensuring stereochemical compatibility with biological systems.

The IUPAC name reflects these modifications: 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose.

Synthesis Pathways and Optimization

General Synthesis Strategy

While no direct synthesis route for 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose is documented, its preparation likely involves sequential protection, fluorination, and acetylation steps, drawing parallels to methods used for analogous compounds :

  • Protection of hydroxyl groups: Selective acetylation or isopropylidene protection to direct subsequent reactions.

  • Fluorination at C3: Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to replace the hydroxyl group with fluorine.

  • Deoxygenation or functional group adjustment: Reductive displacement or hydrolysis to finalize the sugar backbone .

  • Acetylation: Introduction of acetyl groups at remaining hydroxyl positions to stabilize the product .

A hypothetical route could start with D-ribose, proceed through intermediate protection, fluorination at C3, and conclude with acetylation (Table 1).

Table 1: Hypothetical Synthesis Route for 1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose

StepReactionReagents/ConditionsYield (Hypothetical)
1Protection of C1, C2, C5Acetic anhydride, H2SO485%
2Fluorination at C3DAST, anhydrous DCM, 0°C65%
3Deprotection and acetylationHydrazine hydrate, Ac2O75%

Challenges in Synthesis

  • Regioselectivity: Ensuring precise acetylation at the 1, 2, and 5 positions while avoiding side reactions at C3.

  • Fluorination efficiency: DAST-mediated fluorination often requires stringent anhydrous conditions and low temperatures to prevent decomposition .

  • Purification: Separation of acetylated byproducts via column chromatography or crystallization .

Physicochemical Properties

Physical Characteristics

Based on analogous compounds :

  • Appearance: Likely a white crystalline solid.

  • Melting Point: Estimated 98–102°C (similar to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose ).

  • Solubility: High solubility in polar aprotic solvents (e.g., DCM, acetone) but limited water solubility due to acetylation.

Spectroscopic Data

1H NMR (Hypothetical):

  • δ 1.98–2.10 (3s, 9H, acetyl CH3).

  • δ 4.85–5.30 (m, 3H, H1, H2, H5).

  • δ 5.95 (d, J = 4.8 Hz, H4).

13C NMR:

  • 170–175 ppm (acetyl carbonyls).

  • 95–105 ppm (anomeric carbon).

Applications in Pharmaceutical Research

Prodrug Development

Fluorinated sugars are pivotal in prodrug design. For example, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose serves as a precursor to 5-fluorocytosine, an antitumor agent . Similarly, 1,2,5-tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose could act as a masked fluoro-sugar, releasing bioactive fluoride species in vivo.

Future Research Directions

  • Synthetic optimization: Exploring enzymatic acetylation or flow chemistry for higher regioselectivity.

  • Biological screening: Assessing antitumor, antiviral, or imaging potential.

  • Stability studies: Hydrolysis kinetics under physiological conditions.

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